molecular formula C16H10N2O4 B2918548 2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 40462-01-9

2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2918548
CAS No.: 40462-01-9
M. Wt: 294.266
InChI Key: MHFRNXKOCHLVJG-UHFFFAOYSA-N
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Description

2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione is a compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound includes a 4-nitrophenyl group, which is known for its electron-withdrawing properties, making it a significant molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of indane-1,3-dione with 4-nitroaniline under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The compound can also act as an electron acceptor, making it useful in applications like solar cells and photopolymerization .

Comparison with Similar Compounds

2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione can be compared with other indane-1,3-dione derivatives such as:

Properties

IUPAC Name

3-hydroxy-2-[(4-nitrophenyl)iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-17-10-5-7-11(8-6-10)18(21)22/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEWVVLJJJPDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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